BenchChemオンラインストアへようこそ!

Methyl 2-amino-4-bromo-3-fluorobenzoate

BCATm inhibition Branched-chain amino acid metabolism Metabolic disease therapeutics

Methyl 2-amino-4-bromo-3-fluorobenzoate (CAS 1825390-63-3) is a uniquely configured trisubstituted benzoate scaffold that cannot be functionally replaced by positional isomers, mono-/di-substituted analogs, or the free acid form (CAS 1416013-62-1). It provides three orthogonal reactive vectors—2-amino (diazotization/acylation), 4-bromo (Suzuki-Miyaura/Buchwald-Hartwig cross-coupling), and 3-fluoro (metabolic stabilization)—enabling rapid, sequential SAR exploration from a single building block. This substitution pattern is validated against BCATm (IC₅₀ as low as 50 nM) and serves as a direct precursor to quinazoline-based KRAS modulators. With MW 248.05, XLogP ~2.4, and tPSA 52.3 Ų, it meets Rule-of-Three fragment library criteria for CNS drug discovery. Procuring this precision building block eliminates synthetic dead ends and accelerates medicinal chemistry campaigns in metabolic disease and oncology.

Molecular Formula C8H7BrFNO2
Molecular Weight 248.051
CAS No. 1825390-63-3
Cat. No. B2402492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-bromo-3-fluorobenzoate
CAS1825390-63-3
Molecular FormulaC8H7BrFNO2
Molecular Weight248.051
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(C=C1)Br)F)N
InChIInChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,11H2,1H3
InChIKeyMYJPKZVETCGEEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-4-bromo-3-fluorobenzoate (CAS 1825390-63-3) Procurement Technical Profile: Substitution Pattern, Reactivity Handles, and Physicochemical Baseline


Methyl 2-amino-4-bromo-3-fluorobenzoate (CAS 1825390-63-3) is a trisubstituted aromatic benzoate ester building block characterized by the concurrent presence of a nucleophilic 2-amino group, an electrophilic 4-bromo handle for cross-coupling, and a metabolically stabilizing 3-fluoro substituent . The compound exhibits a molecular weight of 248.05 g/mol (C₈H₇BrFNO₂), a calculated XLogP of approximately 2.4, and a topological polar surface area (tPSA) of 52.3 Ų, physicochemical parameters that place it within a favorable range for CNS drug-like permeability . Its reactivity profile enables orthogonal transformations—the amino group participates in diazotization and amide formation, while the bromine atom serves as a competent leaving group for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, and the fluorine atom provides metabolic shielding and conformational modulation of the aromatic ring .

Methyl 2-amino-4-bromo-3-fluorobenzoate Procurement Rationale: Functional Group Orthogonality Prevents Direct Analog Substitution


The 2-amino-4-bromo-3-fluoro substitution pattern cannot be interchanged with positional isomers or mono-/di-substituted benzoate analogs without compromising synthetic utility and biological target engagement. Relocating the amino group eliminates the ortho-directing anchimeric assistance required for regioselective derivatization of the ester and cross-coupling sites . Replacing the 3-fluoro with a 3-chloro substituent (as in methyl 2-amino-4-bromo-3-chlorobenzoate, CAS 1864596-69-9) alters halogen electronegativity and atomic radius, modifying both electronic effects on the aromatic ring and steric accommodation within target protein binding pockets . Furthermore, using the free acid analog (2-amino-4-bromo-3-fluorobenzoic acid, CAS 1416013-62-1) in lieu of the methyl ester necessitates an additional deprotection or coupling step, introducing yield losses and purification burdens in multi-step syntheses [1]. The specific combination of the methyl ester protecting group with the 2-amino, 4-bromo, and 3-fluoro array provides a unique orthogonal reactivity suite that generic substitution cannot replicate without altering reaction sequences and final product identity.

Methyl 2-amino-4-bromo-3-fluorobenzoate Quantitative Differentiation Evidence: BCATm Inhibition, Synthetic Access, and Physicochemical Positioning


BCATm Enzyme Inhibition: Methyl 2-amino-4-bromo-3-fluorobenzoate vs. Analog-Containing Compound Series

Methyl 2-amino-4-bromo-3-fluorobenzoate (reported as the active scaffold within CHEMBL3617084 / BDBM50118637) demonstrates inhibitory activity against human branched-chain amino acid aminotransferase (BCATm), a mitochondrial enzyme implicated in metabolic disorders and certain cancers. In a cell-based functional assay measuring remaining leucine levels in differentiated primary human adipocytes via reversed-phase HPLC, the compound exhibited an IC₅₀ of 50 nM [1]. A closely related analog from the same structural class containing the 2-amino-4-bromo-3-fluorobenzoate core (CHEMBL3809941) showed markedly weaker inhibition, with an IC₅₀ of 3,160 nM against recombinant human BCATm [2]. The approximately 63-fold difference in potency, while assay conditions differ (cellular vs. recombinant enzyme), supports the critical role of the 2-amino-4-bromo-3-fluoro substitution pattern in achieving nanomolar target engagement.

BCATm inhibition Branched-chain amino acid metabolism Metabolic disease therapeutics Enzyme inhibition assay

Ester Functional Group Retention: Methyl Ester Enables Direct Reactivity Without Deprotection Steps

Methyl 2-amino-4-bromo-3-fluorobenzoate provides the carboxylic acid functionality in a protected methyl ester form, enabling direct participation in downstream transformations without the acid-labile proton of the free carboxylic acid. In contrast, the free acid analog 2-amino-4-bromo-3-fluorobenzoic acid (CAS 1416013-62-1) requires an additional deprotection step following esterification or necessitates activation (e.g., CDI, HATU, EDCI) for amide coupling, introducing at least one extra synthetic operation [1]. The methyl ester group also contributes to increased lipophilicity (XLogP = 2.4 for the target compound) relative to the free acid, enhancing passive membrane permeability during cellular assays and facilitating chromatographic purification in organic solvent systems .

Ester protecting group strategy Synthetic efficiency Multi-step synthesis Step-count reduction

Positional Isomer Differentiation: 2-Amino-4-bromo-3-fluoro vs. 2-Amino-4-bromo-5-fluoro Substitution Pattern

The 3-fluoro substitution in methyl 2-amino-4-bromo-3-fluorobenzoate positions the fluorine atom ortho to the amino group and meta to the ester group, creating a distinct electronic environment that differs fundamentally from the 5-fluoro positional isomer methyl 2-amino-4-bromo-5-fluorobenzoate (CAS 1395493-30-7) . In the target compound, the 3-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I) on the adjacent 2-amino group, modulating its nucleophilicity and pKa, while also influencing the regioselectivity of electrophilic aromatic substitution. In the 5-fluoro isomer, the fluorine is positioned para to the amino group and meta to the ester, resulting in a distinct resonance interaction pattern and altered dipole moment orientation . These electronic differences produce measurable changes in chemical shift patterns in ¹H and ¹³C NMR spectra and can lead to divergent reactivity in cross-coupling and diazotization reactions .

Positional isomer SAR study Regioselective synthesis Halogen positioning

Bromo-Fluoro Synergy: Orthogonal Cross-Coupling Reactivity in Suzuki-Miyaura and Buchwald-Hartwig Transformations

The 4-bromo substituent in methyl 2-amino-4-bromo-3-fluorobenzoate serves as an effective leaving group for palladium-catalyzed cross-coupling reactions, while the 3-fluoro substituent remains intact under standard coupling conditions, preserving a site for subsequent functionalization or metabolic stabilization in downstream products . This orthogonal reactivity pattern is shared with the ethyl ester analog ethyl 4-bromo-3-fluorobenzoate (CAS 1130165-74-0), which has been explicitly documented as a key intermediate in constructing biaryl scaffolds through Suzuki-Miyaura coupling reactions, with the bromo and fluoro substituents providing valuable sites for cross-coupling in medicinal chemistry applications . The presence of the 2-amino group in the target compound adds a third orthogonal reactive handle (diazotization, amide formation) not present in simple bromo-fluoro benzoates, enabling sequential functionalization strategies that di- or mono-substituted benzoates cannot support .

Cross-coupling chemistry Suzuki-Miyaura Buchwald-Hartwig Halogen reactivity Biaryl synthesis

KRAS Modulator Precursor Access: Carboxylic Acid Analog Demonstrates Documented Therapeutic Relevance

The free carboxylic acid analog 2-amino-4-bromo-3-fluorobenzoic acid (CAS 1416013-62-1), which is directly accessible from methyl 2-amino-4-bromo-3-fluorobenzoate via ester hydrolysis, has been explicitly documented as a building block in the preparation of quinazoline compounds that function as KRAS modulators and antitumor agents [1]. KRAS is a high-priority oncology target with multiple FDA-approved inhibitors now in clinical use, making intermediates that enable KRAS-directed chemistry particularly valuable for drug discovery programs . The methyl ester form (target compound) serves as the protected precursor that can be hydrolyzed to the free acid on-demand or used directly in ester aminolysis reactions to access amide-containing KRAS modulator scaffolds .

KRAS inhibition Quinazoline synthesis Oncology therapeutics Antitumor agents

Methyl 2-amino-4-bromo-3-fluorobenzoate Optimal Research and Industrial Application Scenarios Based on Verified Evidence


BCATm-Targeted Metabolic Disease and Oncology Lead Optimization Programs

Methyl 2-amino-4-bromo-3-fluorobenzoate serves as a validated starting scaffold for medicinal chemistry campaigns targeting branched-chain amino acid aminotransferase (BCATm). BindingDB data confirm that compounds incorporating this substitution pattern achieve IC₅₀ values as low as 50 nM against BCATm in cellular assays [1]. Programs seeking to develop BCATm inhibitors for metabolic disorders (obesity, insulin resistance) or oncology indications where BCATm overexpression drives tumor progression can procure this building block with documented target engagement precedent, reducing the risk of pursuing inactive chemical matter. The methyl ester functionality permits direct use in amide coupling without deprotection, accelerating SAR exploration.

Convergent Synthesis of Trisubstituted Aromatic Scaffolds via Orthogonal Functional Group Reactivity

This compound is ideally suited for convergent synthetic strategies requiring sequential functionalization of three distinct aromatic positions. The 4-bromo substituent enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce aryl or amine diversity at the para position relative to the ester [1]. The 2-amino group can be independently functionalized via diazotization followed by Balz-Schiemann fluorination to introduce a second fluorine atom, or via acylation to form amide linkages . The 3-fluoro group remains inert under these conditions, preserving a metabolically stable substituent that also modulates electronic properties of the aromatic ring. This orthogonal reactivity suite enables diversification of three distinct vectors from a single building block, maximizing scaffold exploration efficiency per gram of material procured.

KRAS-Directed Quinazoline and Heterocyclic Inhibitor Synthesis

Programs targeting KRAS-driven cancers can utilize methyl 2-amino-4-bromo-3-fluorobenzoate as an entry point to quinazoline-based KRAS modulator scaffolds. The free acid analog (2-amino-4-bromo-3-fluorobenzoic acid, accessible via ester hydrolysis of the target compound) is explicitly documented as a precursor for quinazoline compounds with KRAS modulatory and antitumor activity [1]. The 2-amino group participates in quinazoline ring formation (e.g., condensation with nitriles or amidines), while the 4-bromo position enables late-stage diversification via cross-coupling to explore SAR around the quinazoline core. The methyl ester form can be used directly in reactions where the ester is retained in the final product, or hydrolyzed to the free acid for amide bond formation to append additional functionality.

Fluorinated Fragment Library Construction for FBDD and SAR by Catalog

For fragment-based drug discovery (FBDD) programs or SAR-by-catalog initiatives, methyl 2-amino-4-bromo-3-fluorobenzoate offers a unique combination of physicochemical properties that position it favorably for screening collection inclusion. With a molecular weight of 248.05 g/mol (within fragment space), calculated XLogP of 2.4 (favorable for permeability), and tPSA of 52.3 Ų [1], this compound meets the Rule of Three criteria for fragment libraries while providing three distinct functional handles for hit elaboration. The presence of fluorine enables ¹⁹F NMR-based binding assays and provides metabolic stability to elaborated leads, while the bromine atom offers a clear vector for structure-guided fragment growing via cross-coupling chemistry .

Quote Request

Request a Quote for Methyl 2-amino-4-bromo-3-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.